molecular formula C19H13N3O9 B12466775 2-(3-nitrophenyl)-2-oxoethyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

2-(3-nitrophenyl)-2-oxoethyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No.: B12466775
M. Wt: 427.3 g/mol
InChI Key: SYNJHCFYCKHSHO-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-2-oxoethyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a complex organic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrophthalic anhydride with appropriate reagents to form the isoindolyl group, followed by esterification with 3-nitrophenyl acetic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)-2-oxoethyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3-nitrophenyl)-2-oxoethyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-nitrophenyl)-2-oxoethyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual nitro groups and isoindolyl structure make it particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C19H13N3O9

Molecular Weight

427.3 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)propanoate

InChI

InChI=1S/C19H13N3O9/c1-10(19(26)31-9-15(23)11-4-2-5-12(8-11)21(27)28)20-17(24)13-6-3-7-14(22(29)30)16(13)18(20)25/h2-8,10H,9H2,1H3

InChI Key

SYNJHCFYCKHSHO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC(=O)C1=CC(=CC=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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